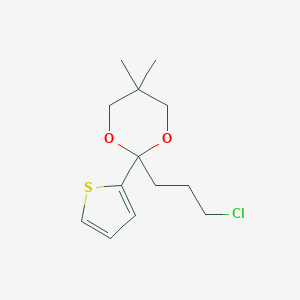
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is a heterocyclic organic compound It features a dioxane ring substituted with a thiophene group and a chloropropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane typically involves the reaction of thiophene derivatives with chloropropyl reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of 3-chloropropyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(3-Propyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Substitution: 2-(3-Aminopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane or 2-(3-Thiopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the chloropropyl group can form covalent bonds with nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane: Similar structure but lacks the dimethyl substitution on the dioxane ring.
2-(3-Chloropropyl)-5,5-dimethyl-2-(furan-2-yl)-1,3-dioxane: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is unique due to the presence of both the thiophene ring and the chloropropyl group, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the dioxane ring also influences its steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88098-37-7 |
|---|---|
Formule moléculaire |
C13H19ClO2S |
Poids moléculaire |
274.81 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-5,5-dimethyl-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C13H19ClO2S/c1-12(2)9-15-13(16-10-12,6-4-7-14)11-5-3-8-17-11/h3,5,8H,4,6-7,9-10H2,1-2H3 |
Clé InChI |
DWKKCIGMXSQLOO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(CCCCl)C2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)

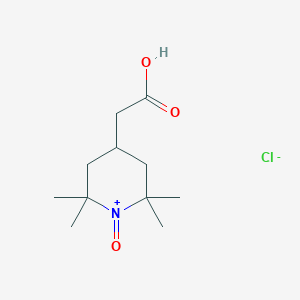
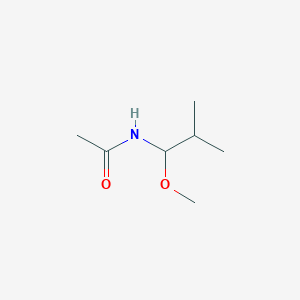

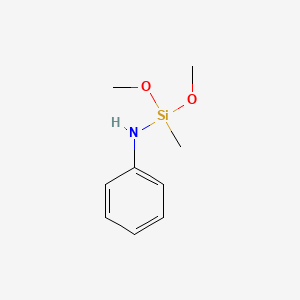
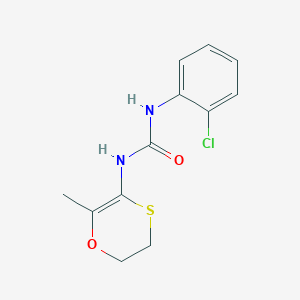
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)
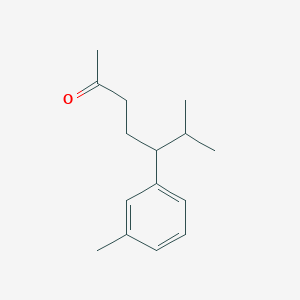
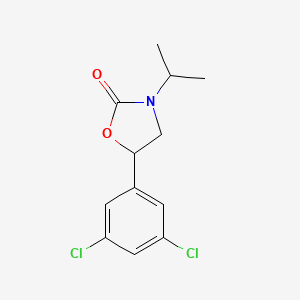
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

